N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-4-2-3-5-19(16)20-6-7-21(26-25-20)27-14-10-17(11-15-27)22(28)24-18-8-12-23-13-9-18/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTCRPHWQZSDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2 |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1203393-47-8 |
| Structural Features | Piperidine ring, pyridazine, and pyridine moieties |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in viral replication and tumor growth, making it a candidate for antiviral and anticancer therapies.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing cellular signaling pathways that are critical in disease states.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, it demonstrated significant inhibition of respiratory syncytial virus (RSV) replication with an effective concentration (EC50) ranging from 5 to 28 μM . This suggests that the compound could be a promising lead for developing antiviral agents.
Anticancer Properties
In vitro evaluations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 9.19 μM against specific cancer cell types, indicating potent anticancer activity .
Case Studies
- Antiviral Efficacy : A study evaluated several derivatives of pyridazine compounds, including this compound, demonstrating their ability to inhibit viral replication at micromolar concentrations .
- Cytotoxicity Assessment : In another investigation, the compound was tested against various human cancer cell lines, revealing selective cytotoxicity with a favorable selectivity index compared to traditional chemotherapeutics .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparison with similar compounds is useful:
| Compound Name | EC50 (μM) | Target Type |
|---|---|---|
| This compound | 5 - 28 | Antiviral |
| Pyrazolecarboxamide derivatives | 6.7 | HCV Inhibitors |
| Thiazolidinone derivatives | 32.2 | NS5B RNA Polymerase Inhibitors |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives are a versatile class of compounds with diverse biological activities. Below, we compare N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide with structurally or functionally related molecules.
Structural and Functional Analogues
Key Findings
Core Structure Influence :
- The piperidine-4-carboxamide scaffold is shared across multiple kinase inhibitors (e.g., SNS-032, LDC000067) and antiviral candidates (e.g., SARS-CoV-2 inhibitors in ). This core facilitates interactions with ATP-binding pockets in kinases or viral enzymes .
- The target compound’s pyridazine ring (vs. pyrimidine in LDC000067 or thiazole in SNS-032) may alter binding kinetics due to its electron-deficient nature and planar geometry .
Selectivity and Hypothesized Targets: SNS-032 and LDC000067 inhibit Cdc7/Cdk9 and Cdc7, respectively, with IC50 values in the nanomolar range. The target compound’s pyridazine moiety may confer unique selectivity, as pyridazine-containing inhibitors often target kinases like BRAF or FLT3 . In contrast, the SARS-CoV-2 inhibitors from prioritize bulkier substituents (e.g., naphthalene) for viral protease binding, suggesting the target compound is less likely to exhibit antiviral activity without further modification .
Research Implications and Limitations
- Structural Uniqueness : The combination of pyridazine and pyridine rings distinguishes this compound from most piperidine-4-carboxamide derivatives, warranting further enzymatic assays to validate kinase targets.
- Data Gaps: No direct IC50 or in vivo data are available in the provided evidence. Comparative studies with SNS-032 or LDC000067 could clarify its efficacy and selectivity .
- Synthetic Feasibility : The o-tolylpyridazine group may pose challenges in large-scale synthesis compared to simpler substituents in analogues like LDC000066.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyridazine core followed by piperidine ring formation and carboxamide coupling. Key steps include Buchwald-Hartwig amination for aryl group introduction and acid-catalyzed cyclization. Solvent choice (e.g., dimethylformamide or acetic acid under reflux) and catalyst selection (e.g., palladium complexes) critically affect yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the connectivity of the pyridazine, piperidine, and o-tolyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxamide. Purity is assessed using HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is enhanced using co-solvents like DMSO (≤1% v/v). Stability studies at 37°C in simulated gastric fluid (pH 1.2–3.0) and plasma indicate degradation kinetics via HPLC monitoring. Lyophilization improves long-term storage in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Methodological Answer : Systematic substitution of the o-tolyl group (e.g., with electron-withdrawing/-donating groups) and piperidine ring modifications (e.g., N-methylation) are evaluated in vitro. Computational docking (using AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases), guiding iterative synthesis. Bioassays (IC₅₀ determination) prioritize derivatives with enhanced potency .
Q. What strategies resolve discrepancies in biological activity data across different cell lines?
- Methodological Answer : Contradictory IC₅₀ values may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (³H/¹⁴C) to quantify intracellular accumulation. Pharmacokinetic profiling (e.g., plasma protein binding assays) and metabolite identification (LC-MS/MS) clarify bioavailability. Orthogonal assays (e.g., SPR for binding affinity) validate target engagement .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : The compound’s conformational flexibility (due to the piperidine ring) complicates crystal lattice formation. Co-crystallization with target proteins (e.g., kinases) using vapor diffusion in PEG-containing buffers improves resolution. Cryo-cooling (100 K) with glycerol as a cryoprotectant preserves crystal integrity. Data collection at synchrotron facilities (λ = 0.97 Å) enhances diffraction quality .
Q. How does this compound’s pharmacokinetic profile influence in vivo experimental design?
- Methodological Answer : Oral bioavailability is assessed via rodent studies (plasma Tmax, Cmax). Hepatic microsomal assays (CYP450 isoforms) predict metabolic stability. Blood-brain barrier penetration is tested using in situ perfusion models. Dosing regimens are adjusted based on half-life (t₁/₂) from non-compartmental analysis. Toxicity endpoints (ALT/AST levels) guide maximum tolerated dose (MTD) determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
